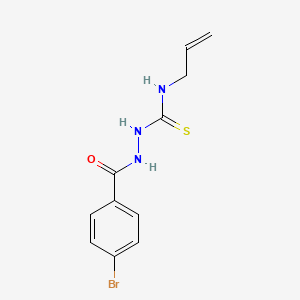
(Z)-N-allyl-2-(4-bromobenzoyl)hydrazinecarbimidothioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-allyl-2-(4-bromobenzoyl)hydrazinecarbimidothioic acid is a synthetic organic compound that belongs to the class of hydrazinecarbimidothioic acids. This compound is characterized by the presence of an allyl group, a bromobenzoyl group, and a hydrazinecarbimidothioic acid moiety. It is of interest in various fields of research due to its unique chemical structure and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-allyl-2-(4-bromobenzoyl)hydrazinecarbimidothioic acid typically involves the following steps:
Formation of the Bromobenzoyl Intermediate: The starting material, 4-bromobenzoic acid, is reacted with thionyl chloride to form 4-bromobenzoyl chloride.
Hydrazine Derivative Formation: The 4-bromobenzoyl chloride is then reacted with hydrazine hydrate to form 4-bromobenzoylhydrazine.
Allylation: The 4-bromobenzoylhydrazine is subsequently reacted with allyl isothiocyanate to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the bromobenzoyl group, potentially converting it to a benzyl group.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzoyl derivatives.
Chemistry:
Synthesis of Novel Compounds:
Biology:
Antimicrobial Activity: Research has shown that derivatives of this compound exhibit significant antimicrobial properties, making them potential candidates for the development of new antibiotics.
Medicine:
Anticancer Activity: Some studies have indicated that the compound and its derivatives possess anticancer activity, particularly against breast cancer cell lines.
Industry:
Chemical Intermediates: The compound is used as an intermediate in the synthesis of other complex organic molecules, which may have applications in pharmaceuticals and agrochemicals.
Wirkmechanismus
The exact mechanism of action of (Z)-N-allyl-2-(4-bromobenzoyl)hydrazinecarbimidothioic acid is not fully understood. it is believed to exert its effects through the following pathways:
Inhibition of Enzymes: The compound may inhibit key enzymes involved in microbial and cancer cell metabolism, leading to cell death.
DNA Interaction: It may interact with DNA, causing damage and preventing replication in cancer cells.
Vergleich Mit ähnlichen Verbindungen
- N-allyl-2-(4-chlorobenzoyl)hydrazinecarbimidothioic acid
- N-allyl-2-(4-fluorobenzoyl)hydrazinecarbimidothioic acid
- N-allyl-2-(4-methylbenzoyl)hydrazinecarbimidothioic acid
Comparison:
- Uniqueness: The presence of the bromine atom in (Z)-N-allyl-2-(4-bromobenzoyl)hydrazinecarbimidothioic acid imparts unique electronic and steric properties, which can influence its reactivity and biological activity.
- Reactivity: Compared to its chloro, fluoro, and methyl analogs, the bromine-containing compound may exhibit different reactivity patterns in substitution and oxidation reactions due to the size and electron-withdrawing nature of the bromine atom.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
1-[(4-bromobenzoyl)amino]-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3OS/c1-2-7-13-11(17)15-14-10(16)8-3-5-9(12)6-4-8/h2-6H,1,7H2,(H,14,16)(H2,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTJPPNJOYUMPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
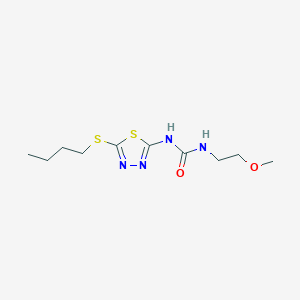
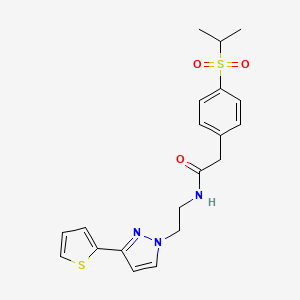
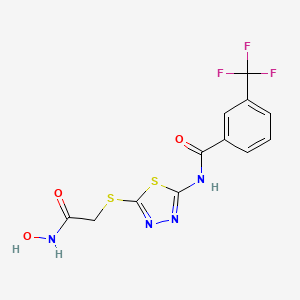
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride](/img/structure/B2863886.png)
![6-Amino-5-[1-(furan-2-yl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2863887.png)
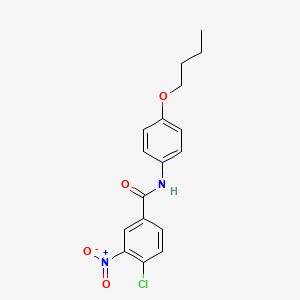
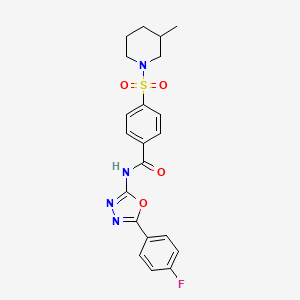
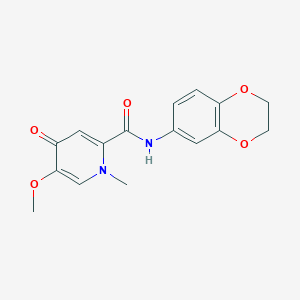
![2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2863896.png)
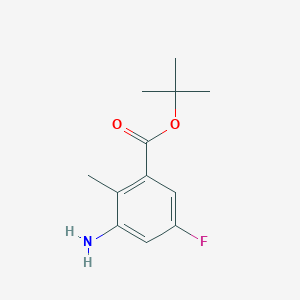
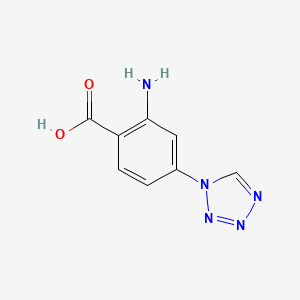
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2863900.png)
![4,7,7-trimethyl-N-(4-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2863901.png)
![4-(6-((2-methoxyethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B2863903.png)
